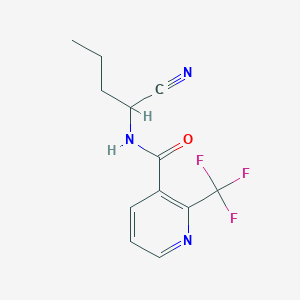

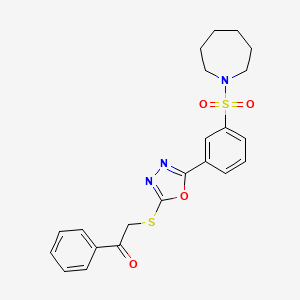

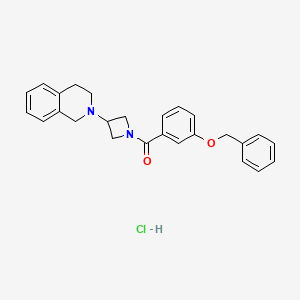

![molecular formula C15H14O3 B2805950 2-[(4-Methoxybenzyl)oxy]benzaldehyde CAS No. 209120-28-5](/img/structure/B2805950.png)

2-[(4-Methoxybenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Methoxybenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzaldehyde derivative that has a methoxy group attached to the benzene ring. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Applications De Recherche Scientifique

Oxidation Reactions and Synthesis

- The compound is used in oxidation reactions, as seen in a study where methoxy substituted benzyl derivatives, including 4-methoxybenzyl derivatives, undergo oxidation forming benzaldehydes and other products (Lai, Lepage, & Lee, 2002).

- It's also employed in the synthesis of anticancer compounds. A study showed that 2-[(4-methoxybenzyl)oxy]benzaldehyde and similar derivatives were tested for anticancer activity, demonstrating significant potential at certain concentrations (Lin et al., 2005).

Photocatalytic Applications

- The compound is involved in photocatalytic oxidation processes. For instance, 4-methoxybenzyl alcohol, a related compound, was used in a study to demonstrate photocatalytic oxidation into corresponding aldehydes (Higashimoto et al., 2009).

Enzyme-Catalyzed Reactions

- 2-[(4-Methoxybenzyl)oxy]benzaldehyde can be used in enzyme-catalyzed asymmetric C–C-bond formation, as seen in a study involving benzaldehyde lyase (Kühl et al., 2007).

Spectroscopic Studies

- The compound has been a subject of spectroscopic studies, such as one that involved its synthesis and characterization using various spectroscopic techniques (Özay et al., 2013).

Photocatalytic Aerobic Oxidation

- It is used in studies exploring photocatalytic aerobic oxidation reactions, like the selective oxidation of benzyl alcohol derivatives (Marotta et al., 2013).

Antiplasmodial Activity

- There are studies on derivatives of 4-methoxybenzaldehyde for antiplasmodial activity testing, showing its potential in medical applications (Hadanu et al., 2010).

Oxime-Based Derivatives

- The compound is also important in developing oxime-based derivatives targeting specific enzymes, highlighting its role in pharmaceutical research (Ciccone et al., 2022).

Photocatalytic Oxidation Efficiency

- Studies have used related benzyl compounds to enhance photocatalytic oxidation efficiency, demonstrating its relevance in chemical processes (Cibulka, Vasold, & König, 2004).

Molecular Docking Investigations

- 4-methoxybenzaldehyde, a similar compound, has been studied for its molecular docking behaviors and electronic properties, useful in pharmaceutical research (Ghalla, Issaoui, Bardak, & Atac, 2018).

NHC-Catalyzed Reactions

- The compound is significant in studying mechanisms and stereoselectivity of NHC-catalyzed reactions involving benzaldehyde, providing insights into organic synthesis (Li, Zhang, & Li, 2020).

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPFNXXYWZBQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxybenzyl)oxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)

![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)

![4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2805876.png)